ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nicotinoyl moiety, and a tetrahydro-2H-pyran-4-yl group, making it a versatile molecule for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chloro-6-hydroxynicotinic acid with tetrahydro-2H-pyran-4-ol under acidic conditions to form the tetrahydropyranyl ether. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydropyranyl group can be oxidized to form a lactone.
Reduction: The nicotinoyl moiety can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the nicotinoyl ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted nicotinoyl derivatives.
Scientific Research Applications
Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate can be compared with similar compounds like:
Ethyl nicotinate: Lacks the piperidine and tetrahydropyranyl groups, making it less versatile.
Piperidine-4-carboxylate derivatives: May have different substituents on the piperidine ring, affecting their reactivity and applications.
Tetrahydropyranyl ethers: Often used as protecting groups in organic synthesis but lack the nicotinoyl and piperidine functionalities.
The unique combination of functional
Properties
IUPAC Name |
ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O5/c1-2-26-19(24)13-3-7-22(8-4-13)18(23)14-11-16(20)17(21-12-14)27-15-5-9-25-10-6-15/h11-13,15H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYZFNZMPIFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.